molecular formula C13H18ClNO B3031121 Bupropion D9 CAS No. 150988-80-0

Bupropion D9

Cat. No. B3031121
Key on ui cas rn: 150988-80-0
M. Wt: 248.79 g/mol
InChI Key: SNPPWIUOZRMYNY-WVZRYRIDSA-N
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Patent
US07563823B2

Procedure details

A 250 ml flask equipped with overhead stirrer and gas inlet was charged with 34 g of bupropion base and 138 ml of isopropanol. The solution was maintained under stirring while 13 g of gaseous HBr was introduced through the gas inlet in a time of 20′ while the internal temperature of the mixture raises from 25 to 40° C. During the gas addition a heavy white precipitate formed. At the end of the gas addition the temperature of the mixture was raised to reflux (80° C.), to get complete solution of the suspended solid. The temperature was then lowered to 25° C. in 1 hour and further lowered to 0-5° C. in 1 additional hour. The precipitate obtained was filtered and washed with 20 ml of cold isopropanol. The discharged wet solid was dried under vacuum (30 mmHg) in a static drier at 50° C. for 16 hours. 34 g of bupropion hydrobromide form I were obtained.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:12][C:13]([CH3:16])([CH3:15])[CH3:14])[C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([Cl:11])[CH:10]=1)=[O:4].[BrH:17]>C(O)(C)C>[CH3:1][CH:2]([NH:12][C:13]([CH3:14])([CH3:16])[CH3:15])[C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([Cl:11])[CH:10]=1)=[O:4].[BrH:17] |f:3.4|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
CC(C(=O)C=1C=CC=C(C1)Cl)NC(C)(C)C
Name
Quantity
138 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
Br
Step Three
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 7.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml flask equipped with overhead stirrer and gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained
ADDITION
Type
ADDITION
Details
During the gas addition a heavy white precipitate
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
At the end of the gas addition the temperature of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (80° C.)
CUSTOM
Type
CUSTOM
Details
to get complete solution of the suspended solid
CUSTOM
Type
CUSTOM
Details
further lowered to 0-5° C. in 1 additional hour
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 20 ml of cold isopropanol
CUSTOM
Type
CUSTOM
Details
The discharged wet solid was dried under vacuum (30 mmHg) in a static drier at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)C=1C=CC=C(C1)Cl)NC(C)(C)C.Br
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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